4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
Description
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly known as Polysantol® or Megasantol®, is a synthetic fragrance ingredient widely used in perfumery for its sandalwood-like odor. It is a colorless liquid with a molecular weight of 222.37 g/mol, specific gravity of 0.897–0.906, and refractive index of 1.480–1.484 . The compound is insoluble in water but soluble in ethanol, making it suitable for alcohol-based perfumes . Its structure combines a cyclopentenyl moiety with a dimethyl-substituted pentenol chain, contributing to its "powerful, diffusive, and persistent" sandalwood aroma .
Polysantol® is synthesized via condensation of campholenic aldehyde with methyl ethyl ketone, followed by methylation and reduction steps . It is classified as a base-note ingredient due to its low volatility (flash point: 100°C) and is used in woody, musky, and milky accords in perfumes .
Properties
IUPAC Name |
3,3-dimethyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pent-4-en-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-7-8-13(15(11,5)6)9-10-14(3,4)12(2)16/h7,9-10,12-13,16H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZFSNJAQFWEXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C1(C)C)C=CC(C)(C)C(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
107898-54-4 | |
| Details | Compound: Polysantol | |
| Record name | Polysantol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107898-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7051551 | |
| Record name | 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107898-54-4 | |
| Record name | 3,3-Dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Asymmetric Allylation Strategies
The synthesis of 4-Penten-2-ol derivatives often begins with catalytic asymmetric allylation to establish stereochemical integrity. A titanium-based catalyst system, comprising (S)-1,1’-bi-2-naphthol and titanium tetraisopropoxide , has been employed to induce enantioselectivity in allylation reactions . In one protocol, aldehydes are treated with allyltributylstannane in methylene chloride under inert conditions, yielding enantiomerically enriched intermediates. For the target compound, the aldehyde precursor is designed to incorporate the cyclopentenyl moiety early in the synthesis.
Key parameters influencing yield and purity include:
-
Temperature : Reactions are typically conducted at −20°C to 0°C to minimize racemization.
-
Catalyst loading : 5–10 mol% of the titanium complex achieves optimal enantiomeric excess (ee > 90%) .
-
Solvent polarity : Low-polarity solvents like dichloromethane enhance catalyst stability and selectivity.
Cyclopentenyl Group Construction via Diels-Alder Cyclization
The 2,2,3-trimethyl-3-cyclopenten-1-yl substituent is synthesized through a Diels-Alder reaction between a diene and a dienophile. For example, isoprene reacts with methyl acrylate under Lewis acid catalysis (e.g., aluminum chloride) to form a cycloadduct, which is subsequently hydrolyzed and decarboxylated to yield the cyclopentenyl fragment . Methylation steps using methyl magnesium bromide introduce the trimethyl groups at positions 2 and 3 of the cyclopentene ring.
Table 1: Optimization of Diels-Alder Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Maximizes [4+2] cycloaddition |
| Catalyst | AlCl₃ (10 mol%) | Accelerates reaction rate |
| Solvent | Toluene | Prevents side reactions |
Coupling of Cyclopentenyl and Pentenol Moieties
The final step involves coupling the cyclopentenyl fragment with the 3,3-dimethyl-4-penten-2-ol chain. A Grignard reaction is commonly utilized, where the cyclopentenylmagnesium bromide reacts with 3,3-dimethyl-4-penten-2-one. The ketone is prepared via oxidation of the corresponding alcohol using pyridinium chlorochromate (PCC) in dichloromethane . Post-reduction with sodium borohydride yields the target alcohol.
Critical considerations :
-
Stoichiometry : A 1.2:1 molar ratio of Grignard reagent to ketone ensures complete conversion.
-
Workup : Quenching with saturated ammonium chloride followed by extraction with diethyl ether minimizes byproduct formation.
Industrial-Scale Hydroformylation and Hydrogenation
For bulk production, a hydroformylation-hydrogenation tandem process is employed. Butadiene undergoes hydroformylation with syngas (CO/H₂) in the presence of a rhodium catalyst (e.g., Rh(acac)(CO)₂) to form pentenal derivatives. Subsequent hydrogenation using Raney nickel at 50–100 psi H₂ pressure saturates the double bond, yielding the alcohol . The cyclopentenyl group is introduced via a separate Friedel-Crafts alkylation step.
Advantages of industrial methods :
-
Continuous flow reactors : Enhance throughput and reduce catalyst deactivation.
-
Cost efficiency : Rhodium catalysts are recycled via ligand design, lowering operational expenses.
Quality Control and Analytical Characterization
Post-synthesis, the compound is analyzed using:
Chemical Reactions Analysis
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as converting it to alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Fragrance Industry
Polysantol is predominantly used in fine fragrances due to its sandalwood-like aroma. Its unique scent profile makes it a popular choice for perfumes and personal care products. The International Fragrance Association (IFRA) has established safety standards for its use in various categories of fragrance products .
Analytical Chemistry
Polysantol can be analyzed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method has been developed to separate this compound effectively using acetonitrile and water as the mobile phase . This method is scalable for preparative separation and suitable for pharmacokinetic studies.
Cosmetic Formulations
Due to its pleasant odor and low toxicity profile, Polysantol is incorporated into cosmetic formulations. It is recognized as safe for use in products that may come into contact with skin or mucous membranes . The compound's stability and substantive nature enhance its utility in various cosmetic applications.
Environmental Impact Studies
Polysantol's environmental impact has been assessed concerning its ecotoxicological properties. It has been classified with low to moderate toxicity levels for non-reproductive organ systems and is considered to have low potential for bioaccumulation . This makes it a favorable choice in formulations aimed at reducing environmental harm.
Case Study 1: Fragrance Safety Assessment
A comprehensive safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) evaluated Polysantol's potential health risks in consumer products. The findings indicated that it poses minimal risk when used within recommended limits, supporting its continued use in the fragrance industry .
Case Study 2: HPLC Method Development
Research published on the analytical separation of Polysantol demonstrated effective methods for isolating impurities in preparative separations using HPLC. The study highlighted the importance of method scalability and its relevance to pharmacokinetics, emphasizing Polysantol's role in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with olfactory receptors. It acts as an agonist of the olfactory receptor OR2AT4, a G-protein-coupled receptor (GPCR) expressed in human primary keratinocytes . This interaction stimulates the receptor, leading to decreased apoptosis and increased production of the anagen-prolonging growth factor IGF-1, which enhances hair growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and olfactory differences between Polysantol® and analogous sandalwood odorants:
Key Findings:
Structural Impact on Odor: The cyclopentenyl group in Polysantol® provides a sharper sandalwood note compared to the cyclohexenyl analog, which has a milder odor due to increased ring stability . Dimethyl substitution at the 3,3-positions enhances diffusion and longevity compared to Ebanol®’s single methyl group .
Functional Group Modifications: Keto-β-santalol lacks the hydroxyl group of Polysantol®, reducing its water solubility but introducing a drier, more resinous character .
Stereochemical Influence :
- The (E)-isomer of Polysantol® exhibits stronger olfactory potency than its (Z)-counterpart, highlighting the role of stereochemistry in fragrance design .
Safety and Applications :
- Polysantol® has undergone rigorous safety evaluations (e.g., RIFM assessments) for use in cosmetics, whereas some analogs like bicyclo[3.1.0]hexan-3-one derivatives require additional toxicity studies .
Biological Activity
4-Penten-2-ol, 3,3-dimethyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-, commonly known as Polysantol or Megasantol, is a synthetic compound primarily used in the fragrance industry. This article explores its biological activity, safety assessments, and applications based on diverse sources.
The compound has the following chemical characteristics:
- Molecular Formula : C15H26O
- Molecular Weight : 222.37 g/mol
- Density : 0.933 g/cm³
- Boiling Point : 300°C
- Flash Point : 105°C
- Odor Profile : Exhibits a powerful sandalwood scent with musk and cedarwood notes .
Fragrance and Sensitization
Polysantol is widely utilized in fine fragrances due to its pleasant odor profile. However, its use raises concerns regarding potential skin sensitization and systemic toxicity. According to the International Fragrance Association (IFRA), the compound is regulated in various product categories to mitigate risks associated with dermal exposure .
Safety Assessments
The Research Institute for Fragrance Materials (RIFM) has conducted comprehensive safety assessments on Polysantol. The findings indicate that while it is generally recognized as safe at specified concentrations in cosmetic products, it can cause allergic reactions in sensitized individuals. The recommended maximum concentrations vary by product category:
Allergic Reactions
A study published by the European Commission's Scientific Committee on Consumer Safety (SCCS) highlighted the potential for Polysantol to act as a skin sensitizer. The SCCS reviewed elicitation dose-response data and concluded that thresholds for safe use could not be firmly established due to limited data on individual substances .
Consumer Safety Recommendations
The IFRA has established guidelines based on RIFM's safety assessment to ensure consumer safety when using products containing Polysantol. These recommendations aim to minimize exposure risks while allowing the use of this compound in various fragrance applications .
Applications in Industry
Polysantol is primarily used in:
- Fragrances : As a key ingredient in perfumes and scented products.
- Cosmetics : Incorporated into lotions and creams for its scent and potential skin-conditioning properties.
Q & A
What analytical techniques are recommended for structural elucidation and purity assessment of this compound?
Level: Basic
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds like this terpenoid alcohol. Use polar columns (e.g., DB-WAX) to resolve stereoisomers, with temperature ramps optimized for boiling points (~200–250°C). Retention indices (RI) can be cross-referenced with databases for identification .
- Nuclear Magnetic Resonance (NMR): and NMR are critical for confirming the cyclopentenyl and dimethylpentenol substructures. Key signals include δ 1.6–2.1 ppm (cyclopentene methyl groups) and δ 4.1–5.3 ppm (olefinic protons).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identify hydroxyl (∼3350 cm) and conjugated alkene (∼1650 cm) functional groups.
How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?
Level: Advanced
Methodological Answer:
- Controlled Stability Studies: Design experiments using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC quantification. Compare degradation products (e.g., oxidation of allylic alcohol) against literature .
- Data Reconciliation: Use multivariate analysis to isolate variables (e.g., trace metal catalysts in buffers, light exposure). For example, conflicting degradation rates in aqueous vs. non-polar solvents may arise from hydrolysis susceptibility.
- Reference RIFM Protocols: Follow standardized methodologies from the Research Institute for Fragrance Materials (RIFM) for reproducibility, including sample preparation and storage guidelines .
What safety evaluation frameworks are applied to this compound in fragrance formulations?
Level: Basic
Methodological Answer:
- IFRA Standards: The compound’s use in fragrances is regulated under IFRA’s 51st Amendment. Maximum acceptable concentrations vary by product category (e.g., 0.5% in fine fragrances vs. 0.1% in leave-on skincare) .
- RIFM Safety Assessments: Toxicological endpoints (e.g., dermal sensitization NOAEL) are determined via in vitro assays (Keratinosens) and in silico QSAR models. Recent data prioritizes phototoxicity risk due to the conjugated diene system .
| Product Category | IFRA Limit (%) | Key Rationale |
|---|---|---|
| Fine Fragrances | 0.5 | Low dermal absorption |
| Leave-On Skincare | 0.1 | Sensitization potential |
What synthetic routes are documented for this compound, and how do their efficiencies compare?
Level: Basic
Methodological Answer:
- Aldol Condensation: Starting from 2,2,3-trimethylcyclopenten-1-yl-propanal and 3-methylbuten-2-ol. Yields ∼65% with Pd-catalyzed dehydration, but requires strict temperature control (<70°C) to avoid dimerization .
- Grignard Addition: Reaction of cyclopentenylmagnesium bromide with 3,3-dimethyl-4-penten-2-one. Higher yields (∼80%) but necessitates anhydrous conditions and cryogenic steps .
- Comparative Metrics:
| Method | Yield (%) | Purity (GC) | Scalability |
|---|---|---|---|
| Aldol Condensation | 65 | 92 | Moderate |
| Grignard Addition | 80 | 98 | Low |
How can computational models predict the environmental fate of this compound?
Level: Advanced
Methodological Answer:
- QSAR Modeling: Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (log ∼3.8). The compound’s moderate hydrophobicity suggests potential persistence in aquatic systems .
- Tropospheric Degradation: Apply AOPWIN to predict reaction with hydroxyl radicals (t ∼12 hours). Major degradation products include ketones and carboxylic acids.
- Ecotoxicology: Leverage ECOSAR to derive LC for aquatic organisms (e.g., 4.2 mg/L for Daphnia magna), informing risk assessment frameworks like REACH .
What strategies mitigate isomerization during large-scale synthesis?
Level: Advanced
Methodological Answer:
- Catalyst Optimization: Use Lindlar catalyst (Pd/CaCO with quinoline) for selective hydrogenation of alkynes to cis-alkenes, minimizing trans-isomer formation .
- Reaction Monitoring: Employ inline FTIR or Raman spectroscopy to detect isomerization in real time. Adjust pH (<6) to stabilize the allylic alcohol intermediate .
- Purification Protocols: Simulated moving bed (SMB) chromatography resolves cis/trans isomers, achieving >99% diastereomeric excess .
How does steric hindrance from the cyclopentenyl group influence reactivity in derivatization reactions?
Level: Advanced
Methodological Answer:
- Esterification: The bulky 2,2,3-trimethylcyclopentenyl group reduces acylation rates at the tertiary alcohol. Use bulky acylating agents (e.g., pivaloyl chloride) to overcome steric effects .
- Epoxidation: Limited reactivity with mCPBA due to hindered access to the alkene. Switch to VO(acac)/TBHP for selective epoxidation (∼70% yield) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
